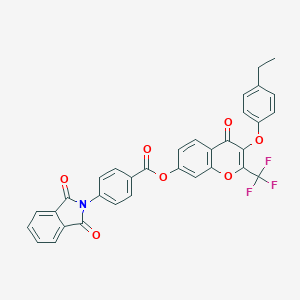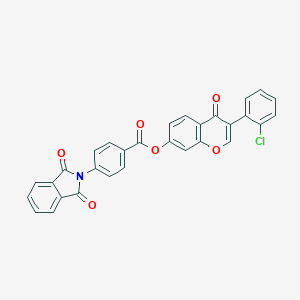
2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one, also known as BMPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one involves the formation of a complex with copper ions, which results in a significant increase in fluorescence intensity. The fluorescence intensity is directly proportional to the concentration of copper ions, allowing for quantitative analysis of copper ions in various samples.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and biocompatible, making it a promising candidate for biomedical imaging applications.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one offers several advantages for lab experiments, including high selectivity and sensitivity towards copper ions, low toxicity, and biocompatibility. However, it also has some limitations, including its limited solubility in water and the need for specialized equipment for fluorescence detection.
Orientations Futures
There are several future directions for 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one research, including the development of new fluorescent probes for other metal ions, the optimization of the synthesis method to improve yield and purity, and the exploration of its potential applications in biomedical imaging and environmental monitoring.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its high selectivity and sensitivity towards copper ions make it a promising candidate for various analytical applications, including environmental monitoring and biomedical imaging. Further research is needed to fully understand its biochemical and physiological effects and to explore its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one involves the condensation reaction between 2-aminobenzoxazole, 4-propoxybenzaldehyde, 2,4,5-trimethoxybenzaldehyde, and acetylacetone in the presence of a catalyst. The reaction yields a yellow crystalline solid that is purified using recrystallization.
Applications De Recherche Scientifique
2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one has been extensively studied for its potential use as a fluorescent probe for detecting metal ions, particularly copper ions. It has been found to exhibit high selectivity and sensitivity towards copper ions, making it a promising candidate for various analytical applications, including environmental monitoring and biomedical imaging.
Propriétés
Formule moléculaire |
C28H27NO6 |
|---|---|
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
(E)-2-(1,3-benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C28H27NO6/c1-5-14-34-20-12-10-18(11-13-20)27(30)21(28-29-22-8-6-7-9-23(22)35-28)15-19-16-25(32-3)26(33-4)17-24(19)31-2/h6-13,15-17H,5,14H2,1-4H3/b21-15- |
Clé InChI |
XSRJNBZFULPTER-QNGOZBTKSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC(=C(C=C2OC)OC)OC)/C3=NC4=CC=CC=C4O3 |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C=C2OC)OC)OC)C3=NC4=CC=CC=C4O3 |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C=C2OC)OC)OC)C3=NC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-chlorophenyl)-7-[(3,4-dichlorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284679.png)
![3-(4-ethylphenoxy)-7-[(2-methylbenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284680.png)
![3-(4-ethylphenoxy)-7-[(2-methylbenzyl)oxy]-4H-chromen-4-one](/img/structure/B284681.png)
![3-(4-ethylphenoxy)-7-[(2-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284682.png)


![3-Bromobenzyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B284688.png)
![ethyl 4-{[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B284689.png)
![N-(4-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284690.png)
![N-(4-methoxyphenyl)-2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284691.png)
![Methyl 3-[4-(isopropoxycarbonyl)benzyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284693.png)
![2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B284696.png)
![N-(2,5-dichlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284697.png)
![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284699.png)
